Methyl 2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetate
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Overview
Description
Methyl 2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetate is an organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of dichloro and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetate typically involves the esterification of 2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Reduction Reactions: Formation of alcohols.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound is investigated for its potential biological activities. It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Industry
In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including the development of new materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the dichloro and fluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,6-dichlorophenyl)-2-oxoacetate
- Methyl 2-(3-fluorophenyl)-2-oxoacetate
- Methyl 2-(2,6-dichloro-4-fluorophenyl)-2-oxoacetate
Uniqueness
Methyl 2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetate is unique due to the specific positioning of the dichloro and fluorophenyl groups, which influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FO3/c1-15-9(14)8(13)6-4(10)2-3-5(12)7(6)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDCXQAQVOXYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=CC(=C1Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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